(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide: is an organic compound characterized by its unique structural features, including a cyano group, a methoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, thiophene-2-carboxaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 4-methoxyaniline with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of biological targets such as enzymes and receptors.
Industry
In materials science, the compound can be used in the development of organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs). Its conjugated system and electron-withdrawing groups contribute to its electronic properties.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The cyano group and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-methoxyphenyl)acryloyl chloride: Similar in structure but with a different functional group, leading to different reactivity and applications.
(Z)-3-(4-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both the cyano group and the thiophene ring in (Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide distinguishes it from other similar compounds. These features confer unique electronic properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFDLOVACOCKG-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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